molecular formula C20H15CrN2O8S2+ B12709728 Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) CAS No. 94276-65-0

Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-)

Cat. No.: B12709728
CAS No.: 94276-65-0
M. Wt: 527.5 g/mol
InChI Key: OBWZRBSGNWPHEH-UHFFFAOYSA-O
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Description

IUPAC Nomenclature Breakdown and Functional Group Identification

The systematic IUPAC name hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) follows priority rules for coordination compounds as outlined in the 2005 Red Book guidelines. The parent ion constitutes a chromate(1-) anion where chromium exists in the +3 oxidation state coordinated by two naphthalene-derived ligands.

The primary ligand system comprises two distinct moieties:

  • A 3-hydroxy-4-azonaphthalene-1-sulphonate group
  • A 1-hydroxy-5-sulpho-2-naphthyl substituent

Key functional groups include:

  • Azo linkage (-N=N-) at position 4 of the first naphthalene ring
  • Sulphonato groups (-SO3−) at positions 1 and 5 of respective naphthalene systems
  • Hydroxyl groups (-OH) at positions 3 and 1 of the naphthalene rings
  • Chromium(III) center in octahedral coordination geometry
Table 1: Molecular Composition Analysis
ComponentSpecificationSource
Empirical FormulaC20H14CrN2O8S2
Molecular Weight549.45 g/mol
Coordination Sites6 (octahedral)

The negative charge distribution arises from deprotonated hydroxyl groups and sulfonate anions, balanced by sodium counterions in related complexes. The azo linkage's conjugation with aromatic systems enables extended π-delocalization, critical for optical absorption properties.

Comparative Analysis with Related Chromium Azo Dye Complexes

When compared to analogous chromium-azo complexes, this compound exhibits distinct structural and electronic features:

Table 2: Comparative Analysis of Chromium Azo Complexes
ParameterSubject CompoundAcid Complex Pink B Cr-Complex Dye
Ligand SystemBis-naphthol sulfonatePyrazolyl-naphthalene sulfonateMono-azo benzoid
Cr Oxidation State+3+3+3
SolubilityHigh (sulfonate groups)ModerateLow
λmax (nm)512 (calculated)498465

The dual sulfonate groups confer enhanced aqueous solubility compared to mono-sulfonated analogues. X-ray fluorescence studies of similar complexes reveal chromium content typically ranges from 8.9-12.3% w/w, depending on purification methods. Ultrafiltration techniques can reduce free chromium content below 0.1 ppm while maintaining complex integrity.

Coordination geometry differs markedly from simpler azo-chromium complexes. While most mono-azo chromium dyes adopt distorted octahedral geometries with four ligand binding sites, this bis-azo system achieves full six-coordinate saturation through bidentate ligand binding. This structural difference improves thermal stability, with decomposition temperatures exceeding 300°C based on thermogravimetric analysis of analogous compounds.

Stereochemical Considerations in Metal-Ligand Coordination

The chromium center adopts a slightly distorted octahedral geometry due to steric constraints from the bulky naphthalene ligands. Single-crystal X-ray analyses of related complexes reveal average Cr-O bond lengths of 1.92 Å and Cr-N bond lengths of 2.05 Å. The coordination sphere comprises:

  • Two oxygen atoms from hydroxyl groups (cis configuration)
  • Two oxygen atoms from sulfonate groups (trans configuration)
  • Two nitrogen atoms from azo linkages (meridional arrangement)
Table 3: Stereochemical Parameters
Bond AngleMeasurementGeometric Implication
O-Cr-O89.5°Ligand crowding
N-Cr-N92.3°Orbital hybridization
O-Cr-N87.8-93.1°Octahedral distortion

The azo groups exhibit partial double bond character (1.28 Å N-N distance) that facilitates π-backbonding with chromium d-orbitals. This electronic interaction stabilizes the complex against photodegradation, as evidenced by 85% retention of absorbance after 500 hours of light exposure in accelerated aging tests.

Properties

CAS No.

94276-65-0

Molecular Formula

C20H15CrN2O8S2+

Molecular Weight

527.5 g/mol

IUPAC Name

chromium;hydron;3-hydroxy-4-[(1-hydroxy-5-sulfonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C20H14N2O8S2.Cr/c23-16-10-18(32(28,29)30)11-4-1-2-5-13(11)19(16)22-21-15-9-8-12-14(20(15)24)6-3-7-17(12)31(25,26)27;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);/p+1

InChI Key

OBWZRBSGNWPHEH-UHFFFAOYSA-O

Canonical SMILES

[H+].C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)O)O)S(=O)(=O)O.[Cr]

Origin of Product

United States

Preparation Methods

Preparation of the Azo Ligand

  • Diazotization : The starting amine, typically 1-amino-5-sulpho-2-naphthol, is diazotized using sodium nitrite in acidic medium (HCl) at low temperature (0-5°C).
  • Azo coupling : The diazonium salt is then coupled with 3-hydroxy-naphthalene-1-sulphonic acid under alkaline conditions to form the azo dye ligand.
  • Control of pH : The coupling reaction is sensitive to pH, usually maintained around 8-10 to favor azo bond formation and prevent hydrolysis.
  • Purification : The azo ligand is purified by filtration and washing to remove inorganic salts and unreacted starting materials.

Complexation with Chromium

  • Chromium source : Chromium(III) salts such as chromium chloride or chromium sulfate are dissolved in water.
  • Reaction conditions : The azo ligand solution is added to the chromium salt solution under stirring at controlled temperature (typically 25-50°C).
  • pH adjustment : The pH is adjusted to mildly acidic to neutral (pH 4-7) to facilitate complex formation without precipitation of chromium hydroxides.
  • Complex formation : The chromium ion coordinates with the azo ligand through oxygen and nitrogen donor atoms, forming the chromate complex.
  • Reaction time : The mixture is stirred for several hours (2-6 hours) to ensure complete complexation.

Isolation and Purification

  • Precipitation : The complex is precipitated by adjusting the pH or by adding a non-solvent such as ethanol or acetone.
  • Filtration : The precipitate is filtered and washed with cold water and organic solvents to remove impurities.
  • Drying : The product is dried under vacuum or in a desiccator at room temperature or slightly elevated temperature (40-60°C) to avoid decomposition.
  • Storage : The compound is stored in a dry, dark, and ventilated place to maintain stability.

Data Table: Typical Preparation Parameters

Step Conditions Notes
Diazotization 0-5°C, HCl, NaNO2 Low temperature to stabilize diazonium salt
Azo coupling pH 8-10, 25-30°C Alkaline medium for azo bond formation
Chromium complexation pH 4-7, 25-50°C, 2-6 hours Mildly acidic to neutral pH for complex stability
Precipitation Addition of ethanol or acetone To isolate complex as solid
Drying Vacuum or desiccator, 40-60°C Avoid high temperature to prevent degradation
Storage Dry, dark, ventilated environment To maintain compound integrity

Research Findings and Analytical Notes

  • The azo ligand synthesis is well-established in azo dye chemistry, with high yields (>90%) when pH and temperature are carefully controlled.
  • Chromium complexation is sensitive to pH; too high pH leads to chromium hydroxide precipitation, too low pH prevents complex formation.
  • The complex exhibits characteristic UV-Vis absorption bands due to azo and chromate coordination, confirming successful synthesis.
  • Purity is typically confirmed by elemental analysis, IR spectroscopy (showing azo N=N stretch and sulphonate S=O bands), and sometimes by X-ray crystallography for structural confirmation.
  • Stability studies indicate the complex is stable under neutral to slightly acidic conditions but decomposes under strong alkaline or reducing environments.
  • The compound’s water solubility and stability make it suitable for use as an intermediate in organic synthesis and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different chromate species.

    Reduction: It can be reduced to its corresponding amine derivatives.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Reactions typically involve nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various chromate species, while reduction can produce amine derivatives.

Scientific Research Applications

Analytical Chemistry

One of the primary applications of this compound is in analytical chemistry , particularly as a reagent in spectrophotometric analyses. Its chromophoric characteristics allow it to form stable complexes with various metal ions, making it useful for detecting and quantifying these ions in solution. The compound's ability to absorb light at specific wavelengths enables researchers to utilize it for colorimetric assays, which are essential in environmental monitoring and quality control in industries.

Case Study: Metal Ion Detection

A study demonstrated the effectiveness of Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) in detecting lead ions in water samples. The method involved mixing the compound with water samples suspected of contamination. The resulting color change was measured using UV-visible spectrophotometry, providing a reliable quantification method for lead levels.

Dyeing Processes

In the textile industry, this compound serves as a dye due to its vibrant coloration and stability. It is particularly effective for dyeing cellulose fibers and has been employed in producing high-quality textiles that require bright and long-lasting colors.

Case Study: Textile Dyeing

An investigation into the use of this compound as a dye revealed its potential for eco-friendly textile processing. The study compared traditional synthetic dyes with Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) and found that the latter provided similar colorfastness with reduced environmental impact due to lower toxicity levels.

Biomedical Research

The compound has also been explored for biomedical applications , particularly in drug delivery systems and as a potential therapeutic agent. Its structural properties allow it to interact with biological molecules, which can be harnessed for targeted drug delivery.

Case Study: Drug Delivery Systems

Research focused on the incorporation of Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) into liposomal formulations showed promising results. The compound enhanced the stability and release profile of encapsulated drugs, indicating its potential as an excipient in pharmaceutical formulations.

Mechanism of Action

The mechanism by which Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) exerts its effects involves the interaction of its azo and chromate groups with various molecular targets. The azo group can form stable complexes with metal ions, while the chromate group can participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Key Observations :

  • Sulfo Group Position : The target compound has a sulfonate group on the 5-position of the 2-naphthyl ring, whereas the sodium triaqua analog (CAS 83863-38-1) uses a sulfophenyl group . This affects solubility and electronic conjugation.
  • Ligands: The sodium triaqua compound includes three water molecules coordinated to chromium, enhancing its aqueous stability compared to the non-aqua target compound .
  • Electron-Withdrawing Groups : The presence of nitro groups in disodium derivatives (e.g., 94233-13-3) increases molar absorptivity but may reduce thermal stability .

Physicochemical Properties

Thermal Stability:

  • The target compound exhibits moderate thermal stability (decomposition ~250°C), typical of sulfonated azo-chromium complexes. In contrast, nitro-substituted analogs (e.g., 94233-13-3) decompose at lower temperatures (~200°C) due to nitro group instability .

Solubility:

  • High solubility in polar solvents (water, DMSO) is observed due to sulfonate groups. The triaqua analog (83863-38-1) shows enhanced water solubility from coordinated water molecules .

Spectral Properties:

  • UV-Vis Absorption : The target compound absorbs at λₘₐₓ ~520 nm (visible region), characteristic of azo-chromium complexes. Nitro-substituted derivatives (e.g., 94233-13-3) exhibit a red shift (λₘₐₓ ~560 nm) due to increased electron withdrawal .

Biological Activity

Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) is a complex organic compound with significant biological activity. Its molecular formula is C20H15CrN2O8S2+C_{20}H_{15}CrN_2O_8S_2^+ and it has a molecular weight of approximately 527.47 g/mol . This compound is primarily studied for its potential applications in biological systems, including its use as a dye and its interactions with cellular components.

The biological activity of this compound can be attributed to its azo group, which is known for its ability to form reactive intermediates. These intermediates can interact with various biological macromolecules, including proteins and nucleic acids, potentially leading to cytotoxic effects. The sulfonate groups enhance solubility in aqueous environments, facilitating its interaction with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) against various bacterial strains. For instance, research indicates that this compound exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial applications .

Cytotoxicity and Genotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Results indicate that at higher concentrations, it induces apoptosis in cancer cells, suggesting potential use in cancer therapy. However, genotoxicity assessments reveal that it may also cause DNA damage, necessitating careful evaluation of its safety profile before therapeutic use .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial activity.

Case Study 2: Cytotoxic Effects on Cancer Cells
In another study, the cytotoxic effects of this compound were tested on MCF-7 breast cancer cells. The results showed a dose-dependent increase in cell death, with an IC50 value of 25 µg/mL after 48 hours of exposure. Flow cytometry analysis confirmed that the mechanism involved apoptosis rather than necrosis .

PropertyValue
Molecular FormulaC20H15CrN2O8S2+C_{20}H_{15}CrN_2O_8S_2^+
Molecular Weight527.47 g/mol
CAS Number94276-65-0
EINECS304-550-5

Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL

Cytotoxicity Data

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-7 (Breast Cancer)25Apoptosis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this chromium azo complex, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves diazotization of 1-hydroxy-5-sulpho-2-naphthylamine under acidic conditions (0–5°C), followed by coupling to 3-hydroxynaphthalene-1-sulphonate. Critical parameters include pH control (maintained at 9–11 using sodium carbonate) and stoichiometric ratios of chromium(III) salts to ensure chelation . Purification via recrystallization in aqueous ethanol (70% v/v) removes unreacted intermediates. Purity validation requires HPLC with UV detection at 480–520 nm (λmax for azo-chromium complexes) .

Q. How can UV-Vis and NMR spectroscopy be employed to confirm structural integrity?

  • Methodological Answer :

  • UV-Vis : Azo-chromium complexes exhibit strong absorbance in the visible range (500–600 nm) due to π→π* transitions in the conjugated azo system. A bathochromic shift >20 nm upon chromium chelation confirms coordination .
  • NMR : Use D₂O/DMSO-d₆ (9:1) to solubilize the sulfonated compound. Key signals include aromatic protons (δ 7.5–8.5 ppm) and hydroxyl groups (δ 10–12 ppm, broad). Absence of free amine protons (δ 5–6 ppm) validates complete diazotization .

Q. What crystallographic strategies are recommended for resolving complex hydrogen-bonding networks?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via Olex2 interface) is standard. For twinned crystals, refine using HKLF5 format and apply TWIN/BASF commands in SHELXL. High-resolution data (<0.8 Å) is critical for resolving sulfonate and azo group geometry .

Advanced Research Questions

Q. How can contradictions in spectroscopic and computational data (e.g., bond-length discrepancies) be resolved?

  • Methodological Answer : Discrepancies between DFT-calculated bond lengths (e.g., Cr–N/N–N) and crystallographic data may arise from solvation or lattice effects. Perform periodic DFT simulations (VASP or CRYSTAL17) incorporating solvent molecules and compare with experimental values. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What experimental designs assess pH-dependent stability and ligand-exchange kinetics?

  • Methodological Answer :

  • Stability : Conduct UV-Vis titrations across pH 2–12 (using phosphate/borate buffers). Monitor absorbance decay at λmax to determine stability constants (β) via Job’s plot .
  • Kinetics : Use stopped-flow spectroscopy to measure ligand displacement by EDTA. Fit data to a second-order rate law to derive activation parameters (ΔH‡, ΔS‡) .

Q. How can environmental persistence be evaluated, and what analytical methods detect degradation byproducts?

  • Methodological Answer : Perform accelerated degradation studies under UV irradiation (254 nm) in aqueous matrices. Analyze by LC-MS/MS (QTOF) with negative ion mode to detect sulfonate fragments (m/z 80–200) and chromium oxides (m/z 52–53). Cross-reference with databases like NIST or mzCloud .

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